Product packaging for SL-Procion(Cat. No.:CAS No. 95050-99-0)

SL-Procion

Cat. No.: B1197524
CAS No.: 95050-99-0
M. Wt: 772.2 g/mol
InChI Key: IIBPMGIYQIGGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SL-Procion is a specialized spin-labeled chemical reagent synthesized for advanced research applications in biophysics and enzymology. Its full chemical name is 4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-2-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2,2,6,6-tetramethylpiperidine-1-oxyl, with a molecular formula of C32H32ClN8O9S2 and a molecular weight of 772.228 g/mol . This compound is derived from Procion Brilliant Blue MX-R (Reactive Blue 4) by the specific substitution of a chlorine atom on its triazine ring with the stable free radical 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO-amine) . The core research value of this compound lies in its function as a spin label and a site-directed probe. The incorporated nitroxyl free radical makes it an effective tool for Electron Paramagnetic Resonance (EPR) spectroscopy studies. It is primarily used to investigate the structure and dynamics of proteins, exemplified by its documented interaction with and study of pig heart nucleoside diphosphate kinase (NDP kinase) . Its mechanism of action involves the covalent modification of target biomolecules, a property inherited from its reactive triazinyl chloride precursor. The presence of the anthraquinone chromophore also provides a handle for additional spectroscopic analysis. Researchers utilize this compound to gain insights into enzyme active sites, binding interactions, and conformational changes. This compound is intended for research purposes only. It is not for diagnostic or therapeutic uses, nor for any form of personal use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32ClN8O9S2- B1197524 SL-Procion CAS No. 95050-99-0

Properties

CAS No.

95050-99-0

Molecular Formula

C32H32ClN8O9S2-

Molecular Weight

772.2 g/mol

IUPAC Name

1-amino-4-[4-[[4-chloro-6-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C32H32ClN8O9S2/c1-31(2)13-16(14-32(3,4)41(31)44)36-29-38-28(33)39-30(40-29)37-19-10-9-15(11-21(19)51(45,46)47)35-20-12-22(52(48,49)50)25(34)24-23(20)26(42)17-7-5-6-8-18(17)27(24)43/h5-12,16,35H,13-14,34H2,1-4H3,(H,45,46,47)(H,48,49,50)(H2,36,37,38,39,40)/q-1

InChI Key

IIBPMGIYQIGGDP-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O-])(C)C)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)O)Cl)C

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)O)Cl)C

Other CAS No.

95050-99-0

Synonyms

SL procion
SL-procion

Origin of Product

United States

Synthetic Methodologies and Derivatization of Sl Procion and Analogues

Precursor Synthesis and Purification Strategies for Procion Brilliant Blue MX-R

Procion Brilliant Blue MX-R, also known as C.I. Reactive Blue 4, is an anthraquinone-based reactive dye. Its synthesis is a multi-step process involving the condensation of key intermediates. The primary manufacturing route involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamine (B89241) acid, with an aromatic diamine, followed by the introduction of the reactive triazine group. worlddyevariety.com

The synthesis proceeds in two main condensation stages:

First Condensation: Bromamine acid is condensed with 2,4-Diaminobenzenesulfonic acid. This reaction forms an intermediate compound where the diamine has displaced the bromine atom on the anthraquinone (B42736) core. worlddyevariety.com

Second Condensation: The resulting intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step attaches the dichlorotriazinyl reactive group, which is characteristic of Procion MX dyes, to the amino group of the diaminobenzenesulfonic acid moiety. worlddyevariety.com

Purification of the final product is crucial to remove unreacted starting materials and by-products. The common industrial method for purification is "salting-out." worlddyevariety.com This technique involves adding a high concentration of an electrolyte, such as sodium chloride, to the aqueous reaction mixture. The increased ionic strength of the solution reduces the solubility of the large, organic dye molecule, causing it to precipitate. The solid dye can then be collected by filtration, washed to remove excess salt and impurities, and dried.

Targeted Synthesis of SL-Procion via Halogen Substitution Reactions

The dichlorotriazine ring of Procion Brilliant Blue MX-R contains two chlorine atoms that are highly susceptible to nucleophilic substitution. This reactivity allows for the targeted synthesis of various derivatives, referred to here as this compound, by replacing one or both chlorine atoms with other functional groups. These reactions are a cornerstone of creating a diverse range of Procion analogues with tailored properties.

The selective substitution of the chlorine atoms is controlled primarily by reaction temperature and pH. The first chlorine atom is significantly more reactive and can be substituted under milder conditions than the second.

For a monosubstituted derivative, a 1:1 molar ratio of the Procion dye to the incoming nucleophile is typically used. The reaction is often carried out at a low temperature, generally between 0 and 5°C, to ensure only one chlorine atom reacts. The pH is carefully controlled and maintained at a specific level, often neutral to slightly alkaline (pH 7-8), to facilitate the nucleophilic attack while minimizing the hydrolysis of the triazine ring, a competing side reaction.

The synthesis of a disubstituted derivative requires more forcing conditions to replace the second, less reactive chlorine atom. After the first substitution is complete, the temperature is raised significantly, for example, to 50-55°C. The pH may also be adjusted, often to a slightly acidic range (pH 5-5.5), depending on the nature of the second nucleophile.

headers: - "Parameter" - "First Substitution" - "Second Substitution" rows: - - "Temperature" - "0 – 5°C" - "50 – 55°C" - - "pH" - "7.0 – 8.0" - "5.0 – 5.5" - - "Stoichiometry (Dye:Nucleophile)" - "1:1" - "1:1 (relative to monosubstituted intermediate)"

Once the substitution reaction is complete, indicated by the stabilization of pH, the synthesized derivative must be separated from the reaction mixture. The primary method for isolation is precipitation. This is typically induced by adding a salting-out agent like potassium thiocyanate (B1210189) (KSCN) or by adjusting the pH of the system to a point where the dye derivative is least soluble, often below pH 2 using hydrochloric acid (HCl).

Synthetic Routes for Novel Procion Dye Derivatives

The halogen substitution methodology allows for the creation of a wide array of novel Procion derivatives. The syntheses of monothioglycolate and nicotinyl derivatives serve as specific examples of this strategic derivatization.

A monothioglycolate derivative can be prepared by reacting a purified dichlorotriazine Procion dye with mercaptoacetic acid. This synthesis represents the first stage of a sequential substitution.

The process begins by preparing an aqueous solution of the starting Procion dye (e.g., 0.1 mol in 100 mL of water) and adjusting the pH to 7.5. The solution is cooled to between 0 and 5°C. A 0.1 molar equivalent solution of mercaptoacetic acid is then added dropwise to the cooled dye solution. Throughout the addition, the temperature is maintained at 0-5°C. After the addition is complete, the pH is adjusted to and maintained at 8 using sodium carbonate to drive the reaction. The reaction proceeds for 5-8 hours under these conditions, resulting in the formation of the monochloro-monothioglycolate triazine intermediate.

headers: - "Reactant" - "Molar Quantity" - "Role" rows: - - "Procion Dichlorotriazine Dye" - "0.1 mol" - "Starting Material" - - "Mercaptoacetic Acid" - "0.1 mol" - "Nucleophile" - - "Sodium Carbonate" - "As needed" - "Base (pH control)"

Following the synthesis of the monochloro-monothioglycolate intermediate, the second chlorine atom can be substituted with a nicotinyl group. This is achieved by reacting the intermediate with a nicotinic acid derivative.

To the reaction mixture containing the newly formed monothioglycolate derivative, nicotinic acid is added. The temperature of the system is then raised to 50-55°C, and the pH is adjusted to a range of 5-5.5. The reaction is allowed to proceed under these conditions for a period that varies depending on the specific Procion chromophore (e.g., 2-5 hours). The completion of the reaction is marked by the stabilization of the pH, indicating that the substitution reaction, which releases HCl, has ceased. The final monothioglycolate-mononicotinyl triazine dye is then isolated from the solution using the precipitation, filtration, and washing techniques described previously.

Chemical Modification Strategies for Enhanced Functionality

The functional enhancement of Procion dyes, and by extension, their analogues, is a key area of research. These modifications are aimed at improving properties such as solubility, reactivity, and affinity for specific substrates. The core of these strategies often revolves around the reactive group of the dye, which is typically a mono- or dichlorotriazine ring.

Key Modification Approaches:

Substitution on the Triazine Ring: The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution. This allows for the introduction of various functional groups that can modulate the dye's properties. For instance, replacing a chlorine atom with an amine, alcohol, or thiol can alter the dye's reactivity and solubility. This approach is fundamental to creating a diverse range of Procion dyes with tailored characteristics.

Modification of the Chromophore: The chromophore is responsible for the color of the dye. Alterations to this part of the molecule can lead to shifts in the absorption spectrum, resulting in different colors. These modifications can include the introduction of electron-donating or electron-withdrawing groups to the aromatic systems of the chromophore.

Introduction of Spacer Groups: The linkage between the triazine ring and the chromophore can be modified by introducing spacer groups. These spacers can influence the flexibility of the dye molecule and its interaction with the substrate. The length and chemical nature of the spacer can be varied to optimize the dyeing performance.

Research Findings on Procion Analogues:

Detailed research has been conducted on the synthesis and modification of various Procion dye analogues. The table below summarizes key findings from studies on the derivatization of these compounds.

Compound/Analogue Modification Strategy Enhanced Functionality
Dichlorotriazine DyesSubstitution of a chlorine atom with an amino acidImproved biocompatibility and potential for bio-conjugation
Monochlorotriazine DyesIntroduction of a poly(ethylene glycol) (PEG) chainIncreased water solubility and reduced aggregation
Procion Red MX-5B AnalogueSulfonation of the aromatic rings of the chromophoreEnhanced water solubility and improved dye fixation on cellulosic fibers
Procion Blue MX-R AnalogueQuaternization of a tertiary amine in the chromophoreIncreased affinity for anionic substrates

Mechanistic Investigations of Sl Procion and Procion Dye Reactivity

Aromatic Nucleophilic Substitution (SNAr) Mechanisms in Procion Dye Fixation

Procion dyes, which are a class of fiber-reactive dyes, form a permanent covalent bond with cellulosic fibers such as cotton. georgeweil.comjacquardproducts.com This fixation process occurs through an aromatic nucleophilic substitution (SNAr) reaction. The core of a Procion dye molecule is a triazine ring, which is an electron-deficient aromatic system. This electron deficiency makes the carbon atoms in the ring susceptible to attack by nucleophiles. In the case of dyeing cellulose (B213188), the nucleophile is the ionized hydroxyl group of the cellulose polymer (cellulosate anion). researchgate.net

The fixation of Procion dyes to cellulose is a complex process that involves the diffusion of the dye into the fiber, adsorption onto the fiber surface, and finally, the chemical reaction with the cellulose. The chemical fixation itself is the rate-determining step and has been shown to follow a first-order kinetic model with respect to the surface concentration of the dye. nih.gov

The reaction pathway can be described as a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

Nucleophilic Attack: The cellulosate anion, formed under alkaline conditions, attacks one of the electron-deficient carbon atoms on the triazine ring that bears a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure: The intermediate is unstable and rapidly collapses, expelling a chloride ion and re-establishing the aromaticity of the triazine ring. The result is the dye molecule covalently bonded to the cellulose fiber.

The rate of this reaction is influenced by several factors, including the concentration of the dye, the temperature, and the availability of activated sites on the cellulose fiber. nih.gov

Table 1: Factors Influencing Procion Dye Fixation Kinetics

FactorEffect on Reaction RateDescription
Dye Concentration Increases rateA higher concentration of dye at the fiber surface leads to a faster reaction.
Temperature Increases rateHigher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
pH Increases rate (up to an optimum)Alkaline pH is necessary to generate the nucleophilic cellulosate anion.
Electrolyte (Salt) Increases exhaustionSalt helps to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface, promoting dye uptake.

The pH of the dye bath is a critical parameter in the fixation of Procion dyes. The reaction requires alkaline conditions, typically a pH between 10.5 and 11.5, which is achieved by adding a substance like sodium carbonate (soda ash). frontiersin.org

The high pH has two primary effects:

Activation of Cellulose: The hydroxyl groups on the cellulose polymer are weak acids. In an alkaline medium, they can be deprotonated to form the much more nucleophilic cellulosate anion (Cell-O⁻). This is the species that actively participates in the SNAr reaction with the dye. nih.gov

Influence on the Dye: While the primary role of the alkali is to activate the cellulose, excessively high pH can negatively impact the dyeing process by increasing the rate of a competing reaction: hydrolysis. uni-bonn.de

Different Procion dyes have slightly different optimal pH values for fixation, depending on the specific reactive groups and chromophore structure. Dyeing at the optimal pH ensures the highest efficiency of the fixation reaction, leading to the most vibrant and wash-fast colors. nih.gov

Hydrolytic Degradation Mechanisms of Procion Dyes in Aqueous Media

A significant side reaction that occurs during the dyeing process is the hydrolysis of the Procion dye. This is a competing reaction where the dye molecule reacts with hydroxide (B78521) ions (OH⁻) from the water instead of the cellulosate anions from the fiber. frontiersin.org This reaction is also an aromatic nucleophilic substitution, with the hydroxide ion acting as the nucleophile. researchgate.net

The hydrolysis reaction is undesirable because it deactivates the dye. The resulting hydrolyzed dye can no longer form a covalent bond with the fiber. Instead, it is only loosely adsorbed and must be washed off at the end of the dyeing process to ensure good wash fastness. frontiersin.org

The hydrolysis of Procion dyes has been studied kinetically and, like the fixation reaction, is influenced by pH and temperature. The rate of hydrolysis is generally found to follow pseudo-first-order kinetics at a constant pH. nih.govyoutube.com

The rate constant for hydrolysis increases significantly with both increasing pH and temperature. For every 10°C rise in temperature, the rate of hydrolysis can increase approximately threefold. youtube.com This is why Procion MX dyes are considered "cold water dyes"; using excessively hot water can cause the dye to hydrolyze rapidly before it has a chance to react with the fabric. researchgate.net

Kinetic studies have been performed to quantify the rate of hydrolysis for various reactive dyes. For example, a study on Procion Blue H-EGN using HPLC determined the rate constants of hydrolysis at different dye concentrations after the addition of alkali. frontiersin.org

Table 2: Exemplary Rate Constants for Hydrolysis of Procion Blue H-EGN

Dye Concentration (%)Rate Constant (min⁻¹)
0.50.011
1.00.012
2.00.025

Data sourced from a kinetic study of Procion Blue H-EGN hydrolysis. frontiersin.org

The hydrolysis of a dichlorotriazine-based Procion dye involves the sequential replacement of its chlorine atoms with hydroxyl (-OH) groups. The primary product of hydrolysis is the monohydroxy derivative of the dye. In this form, one of the chlorine atoms has been replaced by a hydroxyl group. This partially hydrolyzed dye is still reactive, as it has another chlorine atom that can potentially react with cellulose. nih.gov

However, if the reaction with water continues, the second chlorine atom can also be replaced by a hydroxyl group, leading to the dihydroxy derivative of the dye. This fully hydrolyzed dye is no longer reactive and cannot form a covalent bond with the fiber. frontiersin.org These hydrolyzed, unfixed dye molecules are the main source of color in the effluent from reactive dyeing processes. libretexts.org

Mechanistic Studies of Spin Labeling in SL-Procion

"this compound" refers to a spin-labeled derivative of a Procion dye. Spin labeling is a technique where a stable paramagnetic molecule, typically a nitroxide radical, is covalently attached to a molecule of interest. youtube.com This allows the molecule to be studied using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that detects unpaired electrons. nih.gov

A known example is the synthesis of a spin-labeled derivative of Procion Brilliant Blue MX-R. In this case, the spin label is an affinity label, meaning it is designed to bind to a specific site on a biological molecule, such as an enzyme. The synthesis involves reacting the dichlorotriazine ring of the Procion dye with a nucleophilic group on the spin-label molecule, such as an amino group (e.g., 4-amino-TEMPO). This reaction is another example of nucleophilic aromatic substitution, where the amino group of the spin label displaces one of the chlorine atoms on the triazine ring.

The resulting this compound molecule contains both a chromophore (the dye part) and a paramagnetic center (the spin label). This dual functionality allows researchers to study the binding and interaction of the dye with other molecules, such as proteins. By monitoring the changes in the EPR spectrum of the spin label, information can be obtained about the local environment, mobility, and distance to other paramagnetic centers. nih.govyoutube.com This technique, known as site-directed spin labeling (SDSL), is a powerful tool in structural biology. youtube.com

Nitroxide Radical Stability and Reactivity

The utility of a spin-labeled compound like this compound is fundamentally dependent on the stability of the nitroxide radical under the conditions of the dyeing process, which typically involve alkaline pH and elevated temperatures. Nitroxide radicals, such as the commonly used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, are known for their remarkable stability, which is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric hindrance provided by the adjacent methyl groups that protect the radical from dimerization or other deactivation pathways.

However, the reactivity of the nitroxide radical can be influenced by the chemical environment. Under strongly acidic or reducing conditions, the nitroxide radical can be deactivated. In the context of dyeing cellulose, the alkaline conditions (typically pH 10-11) are generally compatible with the stability of most nitroxide radicals. The primary concern for radical stability in this context would be the presence of reducing agents in the dye bath or on the fiber itself.

The reactivity of the Procion dye component of this compound is of primary interest. The dichlorotriazine ring is an electrophilic species that undergoes nucleophilic substitution with the hydroxyl groups of cellulose. The presence of the bulky nitroxide spin label may exert some steric hindrance on the approach of the cellulose polymer to the reactive triazine ring. However, if the spin label is attached to a part of the chromophore distant from the triazine ring, this effect is expected to be minimal. The reactivity of the triazine ring is also highly dependent on temperature and pH, with higher values of both leading to increased rates of reaction with both the fiber and water (hydrolysis).

Below is a representative table of the stability of a nitroxide radical under conditions relevant to reactive dyeing.

ConditionpHTemperature (°C)Radical Half-life (hours)
Simulated Dye Bath1160> 24
Acidic Environment325< 1
Reducing Environment (with Ascorbic Acid)725< 0.5

This table provides illustrative data on the stability of a typical nitroxide spin label under various conditions. The actual stability of the radical in an this compound molecule may vary depending on the specific structure of the dye and the spin label.

Electron Spin Resonance (ESR) Spectroscopic Mechanistic Insights

Electron Spin Resonance (ESR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as the nitroxide radical in this compound. The ESR spectrum is sensitive to the rotational motion of the spin label and the polarity of its local environment. This sensitivity allows ESR to be a powerful tool for probing the mechanistic details of the dyeing process.

When this compound is in solution, the nitroxide radical tumbles freely, resulting in a characteristic sharp three-line ESR spectrum. The splitting between these lines is due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus. Upon addition to a suspension of cellulose fibers, the this compound molecules begin to adsorb onto the surface of the fibers. This adsorption leads to a restriction in the rotational motion of the spin label, which is reflected in a broadening of the ESR spectral lines.

As the dyeing reaction proceeds under alkaline conditions, the this compound molecules form covalent bonds with the cellulose. This covalent attachment further restricts the mobility of the spin label, leading to a more pronounced broadening of the ESR spectrum, which now reflects the slower motions of the polymer chains in the amorphous regions of the cellulose fiber. By analyzing the lineshape of the ESR spectrum at different stages of the dyeing process, one can distinguish between physisorbed and covalently bound dye molecules and can study the kinetics of the fixation reaction.

Furthermore, the polarity of the environment around the nitroxide radical influences the hyperfine splitting constant. This allows for the study of the hydration state of the dye molecule as it moves from the aqueous dye bath to the more hydrophobic environment of the cellulose fiber.

The following table presents typical ESR spectral parameters that might be observed for an this compound molecule in different states during the dyeing process.

State of this compoundRotational Correlation Time (τc) (ns)Isotropic Hyperfine Splitting (Aiso) (Gauss)
In aqueous solution< 0.115.5
Adsorbed on cellulose1 - 1015.2
Covalently bound to cellulose> 5015.0

This table provides representative ESR spectral parameters for a nitroxide spin label in different environments. The rotational correlation time (τc) is a measure of the speed of rotational motion, with larger values indicating slower motion. The isotropic hyperfine splitting (Aiso) is sensitive to the polarity of the local environment.

By monitoring the changes in the ESR spectrum over time, it is possible to extract kinetic data for the adsorption and reaction steps of the dyeing process, providing a more complete mechanistic picture than what can be obtained from traditional colorimetric methods alone.

Degradation and Transformation Pathways of Sl Procion and Procion Dyes

Microbial Degradation of Procion Dyes

Microbial degradation is a key pathway for the breakdown of Procion dyes in the environment and in wastewater treatment systems. This process is influenced by the type of microbial strains present and the prevailing environmental conditions openbiotechnologyjournal.comfrontiersin.org.

Identification of Degrading Microbial Strains

Numerous microbial strains, including both bacteria and fungi, have been identified as capable of degrading Procion dyes. Bacterial strains such as Pseudomonas stutzeri SPM-1 have demonstrated significant efficiency in degrading specific Procion dyes like Procion Red H3B nih.govresearchgate.netnih.govnih.gov. Other bacterial genera implicated in azo dye degradation include Bacillus, Klebsiella, and Proteus edu.krdresearchgate.netmdpi.com. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are also well-known for their ability to degrade a wide range of synthetic dyes, including Procion dyes nih.govbiotech-asia.orgijirset.comresearchgate.netresearchgate.netnih.gov. Fungal consortia have also been explored for their enhanced degradation capabilities due to synergistic metabolic activities mdpi.comijirset.com.

Table 1: Examples of Microbial Strains Involved in Procion Dye Degradation

MicroorganismProcion Dye DegradedKey FindingsSource
Pseudomonas stutzeri SPM-1Procion Red H3BComplete decolorization (50 mg/L) in 20 h under microaerophilic conditions. nih.govresearchgate.netnih.govnih.gov
Aspergillus nigerProcion Red MX-5B, Procion Navy Blue, Procion Brilliant Red, Procion YellowDemonstrated appreciable degradation ability; biosorption also contributes. nih.govbiotech-asia.orgresearchgate.net
Phanerochaete chrysosporium RP-78Procion Navy Blue, Procion Brilliant Red, Procion YellowShowed higher degradation rate compared to A. niger. biotech-asia.org
Aspergillus terreusProcion Red MX-5BShowed molecular degradation and formation of secondary metabolites. nih.govresearchgate.net
Lentinula sulphureusProcion dark blue H-EXLEfficient dye removal with culture extracts. researchgate.net

Enzymatic Mechanisms of Azo Bond Cleavage

Microorganisms employ a variety of enzymes to break down the complex structures of azo dyes, with the cleavage of the azo bond (-N=N-) being a critical initial step nih.gov.

Azoreductase Activity

Azoreductases are key enzymes involved in the reductive cleavage of azo bonds in anaerobic or microaerophilic conditions nih.govopenbiotechnologyjournal.comresearchgate.netopenbiotechnologyjournal.com. These enzymes utilize cofactors like NADH or NADPH to reduce the azo bond, leading to the formation of colorless aromatic amines openbiotechnologyjournal.comresearchgate.netopenbiotechnologyjournal.com. Studies on the degradation of Procion Red H3B by Pseudomonas stutzeri SPM-1 have shown significant azoreductase activity, indicating its crucial role in the reductive cleavage of this Procion dye researchgate.netnih.govnih.govresearchgate.netresearchgate.net. While the initial azo bond reduction removes the color, the resulting aromatic amines can be toxic and require further degradation, often under aerobic conditions, for complete mineralization nih.govopenbiotechnologyjournal.com.

Laccase and Peroxidase Involvement

Oxidative enzymes such as laccases and peroxidases also play a significant role in the degradation of Procion dyes, particularly under aerobic conditions nih.govopenbiotechnologyjournal.comopenbiotechnologyjournal.com. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes, often with the aid of redox mediators nih.govacs.orgfrontiersin.orgnih.gov. Peroxidases, including lignin (B12514952) peroxidases and manganese peroxidases, catalyze the oxidation of substrates in the presence of hydrogen peroxide nih.govresearchgate.netnih.govijplantenviro.comresearchgate.net. These enzymes can attack the complex aromatic structures of dyes, leading to their decolorization and degradation nih.gov. Research on Pseudomonas stutzeri SPM-1 degrading Procion Red H3B also reported the involvement of laccase and NADH-DCIP reductase activities alongside azoreductase, suggesting a combined enzymatic approach researchgate.netnih.govnih.govresearchgate.net. Fungal degradation of Procion dyes by white-rot fungi is often attributed to their production of extracellular ligninolytic enzymes like laccases, lignin peroxidases, and manganese peroxidases nih.govresearchgate.netresearchgate.netnih.gov.

Table 2: Key Enzymes and Their Roles in Procion Dye Degradation

Enzyme TypeMechanismConditions FavoredRole in Dye DegradationExamples from Research
AzoreductaseReductive cleavage of azo bondAnaerobic/MicroaerophilicBreaks down colored azo dyes into aromatic aminesHigh activity observed in Pseudomonas stutzeri SPM-1 degrading Procion Red H3B. researchgate.netnih.govnih.govresearchgate.netresearchgate.net
LaccaseOxidative degradationAerobicOxidizes phenolic and non-phenolic compounds, including dyesInvolved in degradation by Pseudomonas stutzeri SPM-1 and various fungi. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netacs.orgfrontiersin.orgnih.govresearchgate.net
PeroxidaseOxidative degradation (with H2O2)AerobicCatalyzes oxidation of dye moleculesInvolved in degradation by bacteria and fungi. nih.govopenbiotechnologyjournal.comresearchgate.netopenbiotechnologyjournal.comnih.govijplantenviro.comresearchgate.net
NADH-DCIP reductaseReductive activity-Likely involved in electron transfer for reductive processesActivity reported in Pseudomonas stutzeri SPM-1. researchgate.netnih.govnih.govresearchgate.net

Environmental Factors Influencing Microbial Decolorization (pH, Temperature, Aeration)

The efficiency of microbial degradation of Procion dyes is significantly influenced by environmental factors such as pH, temperature, and aeration openbiotechnologyjournal.comfrontiersin.orgopenbiotechnologyjournal.combiotechnologia-journal.org.

pH: Optimal pH ranges for azo dye decolorization by microorganisms are typically between 6.0 and 8.0 frontiersin.orgfrontiersin.org. For Pseudomonas stutzeri SPM-1 degrading Procion Red H3B, an optimum pH of 8 was observed for complete decolorization nih.govresearchgate.net. Extreme acidic or alkaline conditions can significantly reduce decolorization efficiency frontiersin.org.

Temperature: Temperature affects the metabolic activity of microorganisms and the stability of their enzymes openbiotechnologyjournal.comopenbiotechnologyjournal.combiotechnologia-journal.org. The optimal temperature for Procion Red H3B decolorization by Pseudomonas stutzeri SPM-1 was found to be 32 ± 0.2 °C nih.govresearchgate.net. Higher temperatures can lead to enzyme denaturation and decreased degradation activity frontiersin.org.

Aeration: Aeration plays a crucial role as it determines the availability of oxygen, which in turn influences the dominant enzymatic pathways openbiotechnologyjournal.comopenbiotechnologyjournal.combiotechnologia-journal.org. Azo dye degradation often involves reductive cleavage under anaerobic or microaerophilic conditions followed by aerobic degradation of the resulting aromatic amines openbiotechnologyjournal.comopenbiotechnologyjournal.com. Pseudomonas stutzeri SPM-1 showed higher decolorization efficiency of Procion Red H3B under microaerophilic conditions compared to aerobic conditions nih.govresearchgate.net. Conversely, oxidative degradation by enzymes like laccases and peroxidases is favored under aerobic conditions openbiotechnologyjournal.comopenbiotechnologyjournal.combiotechnologia-journal.org. Agitation, which affects aeration, can have varying impacts on decolorization depending on the microbial strain and the primary degradation mechanism biotechnologia-journal.org.

Table 3: Optimal Environmental Conditions for Procion Dye Decolorization by Pseudomonas stutzeri SPM-1

ParameterOptimal ValueSource
pH8.0 nih.govresearchgate.net
Temperature32 ± 0.2 °C nih.govresearchgate.net
AerationMicroaerophilic nih.govresearchgate.net

Metabolite Profiling during Biodegradation

Analyzing the intermediate and final products formed during the microbial degradation of Procion dyes is essential for understanding the degradation pathways and assessing the toxicity of the treated effluent researchgate.netacs.org. Techniques such as UV-Vis spectrophotometry, HPLC, GC-MS, and FTIR spectroscopy are used for metabolite profiling researchgate.netacs.orgjabonline.in.

Studies on the degradation of Procion Red H3B by Pseudomonas stutzeri SPM-1 have utilized GC-MS analysis to identify degraded dye compounds, helping to elucidate the proposed degradation pathway researchgate.netnih.govnih.govresearchgate.net. The reductive cleavage of the azo bond typically yields aromatic amines nih.govopenbiotechnologyjournal.comresearchgate.netopenbiotechnologyjournal.com. Subsequent aerobic degradation can lead to the opening of aromatic rings and further breakdown into simpler, less toxic compounds, potentially resulting in complete mineralization to CO2 and H2O nih.govopenbiotechnologyjournal.com. However, incomplete degradation can sometimes lead to the formation of intermediate metabolites that are still toxic or even more toxic than the original dye nih.govacs.org. Phytotoxicity tests are often conducted to evaluate the toxicity of the degraded products researchgate.netacs.org.

Table 4: Analytical Techniques Used in Metabolite Profiling

TechniqueApplication in Dye Degradation StudiesSource
UV-Vis SpectrophotometryMonitoring decolorization by tracking changes in absorbance peaks. nih.govresearchgate.netfrontiersin.org
High-Performance Liquid Chromatography (HPLC)Separating and identifying dye compounds and metabolites. nih.govresearchgate.netnih.govjabonline.inresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Identifying and characterizing intermediate and final degradation products. researchgate.netnih.govnih.govacs.orgresearchgate.net
Fourier Transform Infrared (FTIR) SpectroscopyAnalyzing changes in functional groups during degradation. nih.govresearchgate.netnih.govacs.orgjabonline.in

Photocatalytic Degradation of Procion Dyes

Photocatalytic degradation utilizes semiconductor materials as photocatalysts to facilitate the breakdown of organic pollutants in the presence of light. This method has emerged as a promising technique for the treatment of textile dye wastewater due to its ability to mineralize organic compounds into less harmful substances. nih.gov

Semiconductor Photocatalyst Systems for Dye Removal

Various semiconductor materials have been investigated for the photocatalytic degradation of Procion dyes. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are among the most commonly studied due to their high photocatalytic activity, low cost, and stability. nih.govijstr.orgresearchgate.netpsu.eduaip.org Composites, such as ZnO-zeolite, have also been explored to enhance photocatalytic efficiency by improving dispersion and surface area for dye adsorption. ijstr.orgresearchgate.net Studies have shown that the effectiveness of these catalysts can vary depending on the specific Procion dye and the catalyst composition. For instance, ZnO-zeolite composites with a higher proportion of ZnO demonstrated better degradation of Procion Red under UV and sunlight irradiation. ijstr.org TiO₂ has been successfully used for the degradation of Procion Yellow and Procion Red. psu.eduaip.org

Mechanism of Reactive Oxygen Species Formation

The photocatalytic degradation of dyes primarily occurs through the generation of reactive oxygen species (ROS) on the surface of the semiconductor photocatalyst when illuminated by light with energy equal to or greater than its band gap. This process begins with the absorption of a photon, which excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a positively charged hole (h⁺) in the VB. nih.govacs.orgmdpi.commdpi.com

These photogenerated electron-hole pairs are highly reactive and can participate in redox reactions with adsorbed water molecules and oxygen on the catalyst surface. Holes in the VB can react with water or hydroxide (B78521) ions (OH⁻) to produce highly potent hydroxyl radicals (•OH). acs.orgmdpi.commdpi.comscielo.org.za Electrons in the CB can be scavenged by adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). acs.orgmdpi.comscirp.org These ROS, particularly hydroxyl radicals and superoxide anions, are powerful oxidizing agents that attack the complex organic molecules of the dyes, leading to their fragmentation and eventual mineralization into simpler compounds like carbon dioxide and water. acs.orgmdpi.com

The general mechanism can be summarized by the following steps:

Photoexcitation of the semiconductor: Catalyst + hν → e⁻ (CB) + h⁺ (VB) nih.govacs.org

Reaction of holes with water or hydroxide ions: h⁺ + H₂O → •OH + H⁺ or h⁺ + OH⁻ → •OH acs.orgmdpi.commdpi.comscielo.org.za

Reaction of electrons with oxygen: e⁻ + O₂ → O₂•⁻ acs.orgmdpi.comscirp.org

Further reactions of ROS leading to dye degradation: •OH + Dye → Degradation Products or O₂•⁻ + Dye → Degradation Products acs.orgmdpi.com

Influence of Catalyst Properties and Irradiation Conditions

Several factors related to the catalyst properties and irradiation conditions significantly influence the efficiency of photocatalytic degradation of Procion dyes.

Catalyst Properties:

Catalyst Loading: The concentration of the photocatalyst in the solution affects the degradation rate. Increasing catalyst concentration generally increases the number of active sites available for the reaction, up to an optimal point. Beyond this point, excessive catalyst loading can lead to light scattering and reduced light penetration, decreasing efficiency. psu.eduaip.orgmdpi.comscielo.org.ar

Surface Area and Morphology: Photocatalysts with high surface area and appropriate pore structure provide more active sites for dye adsorption and reaction, enhancing degradation efficiency. nih.govscielo.org.ar

Crystallinity: The crystalline structure of the semiconductor can influence the separation and migration of electron-hole pairs, affecting photocatalytic activity. nih.gov

Irradiation Conditions:

Light Source and Intensity: The wavelength of the light source must match the absorption properties (band gap energy) of the semiconductor to induce photoexcitation. UV light is commonly used for wide band gap semiconductors like TiO₂ and ZnO. ijstr.orgresearchgate.netpsu.eduaip.orgmdpi.com Sunlight, containing a UV component, can also be effective and offers a sustainable alternative. ijstr.orgresearchgate.netpsu.eduaip.org Higher light intensity generally leads to increased generation of electron-hole pairs and thus a higher degradation rate, up to a saturation point. nih.govpsu.edumdpi.com

Irradiation Time: The duration of light exposure directly impacts the extent of dye degradation. Longer irradiation times typically result in higher degradation percentages until complete mineralization or a photostationary state is reached. ijstr.orgresearchgate.netpsu.eduaip.org

pH: The pH of the solution can influence the surface charge of the photocatalyst, the ionization state of the dye molecules, and the formation of ROS, thereby affecting the degradation efficiency. psu.eduacs.orgmdpi.com

Initial Dye Concentration: Higher initial dye concentrations can lead to decreased degradation efficiency due to the adsorption of dye molecules on the catalyst surface, which can block active sites and reduce light penetration. psu.edumdpi.comscielo.org.ar

Table 1: Effect of Catalyst Concentration and Irradiation Time on Procion Red Degradation aip.org

TiO₂ Catalyst Concentration (g/L)Irradiation Time (hours)Color Degradation (%)COD Degradation (%)
612100-
812-62

Note: Data extracted from a study on Procion Red degradation using TiO₂ under solar irradiation. aip.org

Table 2: Effect of ZnO-Zeolite Composite Ratio and Light Source on Procion Red Degradation ijstr.org

Composite Ratio (ZnO:Zeolite)Light SourceDegradation (%) (120 min)
2:1UV Light73.08
2:1Sunlight83.96
1:2Dark8.29 (60 min)

Note: Data highlights the influence of catalyst composition and light conditions on Procion Red degradation. ijstr.org

Electrochemical Degradation of Halogenated Procion Dyes

Electrochemical methods offer an alternative approach for the degradation of organic pollutants, including halogenated Procion dyes. These techniques involve the use of electrical energy to drive redox reactions that break down the dye molecules. provectusenvironmental.comnih.govupv.es Electrochemical degradation can be particularly effective for halogenated compounds due to the possibility of reductive dehalogenation. provectusenvironmental.comscielo.org.mx

Electrochemical Reduction and Oxidation Mechanisms

Electrochemical degradation of halogenated organic dyes can proceed through both reduction and oxidation mechanisms, depending on the electrode potential and the properties of the dye molecule.

Electrochemical Reduction: At the cathode, reductive cleavage of carbon-halogen (C-X) bonds can occur, leading to the removal of halogen atoms and the formation of less toxic, non-halogenated products. provectusenvironmental.comnih.govscielo.org.mx This direct electron transfer to the organic molecule can be an efficient way to detoxify halogenated pollutants. provectusenvironmental.com

Electrochemical Oxidation: At the anode, organic dyes can be directly oxidized by electron transfer to the electrode surface or indirectly by reactive species generated electrochemically. provectusenvironmental.comnih.govupv.esresearchgate.net In the presence of electrolytes like chlorides, electro-generated active chlorine species (e.g., hypochlorite) can act as powerful indirect oxidants, leading to dye degradation. researchgate.netnih.gov Hydroxyl radicals can also be generated electrochemically on the anode surface, contributing to oxidative degradation. researchgate.net

The specific mechanism and degradation pathway are influenced by the dye structure, electrode material, applied potential or current density, and the composition of the electrolyte. upv.esnih.gov

Role of Electrode Materials in Dehalogenation

The choice of electrode material is critical in electrochemical degradation, significantly influencing the efficiency and pathway of dye degradation, particularly the dehalogenation process for halogenated Procion dyes. provectusenvironmental.comnih.gov

Different electrode materials exhibit varying electrocatalytic properties, affecting the rates of electron transfer and the generation of reactive species. Materials like boron-doped diamond (BDD) electrodes are known for their high oxidative power and ability to mineralize organic pollutants. nih.govresearchgate.net Metal oxides, such as Ti/SnO₂-Sb-Pt, have been used as anodes for the degradation of reactive azo dyes, including Procion Yellow H-EXL. upv.es Other electrode materials investigated for the degradation of halogenated organics include stainless steel, platinum, silver, carbon, and mercury, each offering different advantages and limitations depending on the target pollutant and desired outcome. upv.esscielo.org.mxirjet.net

For reductive dehalogenation, the cathode material plays a crucial role in facilitating the cleavage of C-X bonds. Studies have explored various cathode materials to optimize the removal of halogen atoms from organic structures. provectusenvironmental.comscielo.org.mx

The electrode material's properties, such as conductivity, surface area, and chemical stability, directly impact the electrochemical reaction site and the efficiency of electron transfer, which are fundamental to the degradation process. provectusenvironmental.com

Table 3: Chloroform Generation During Electrochemical Treatment of Procion Navy HEXL Effluent irjet.net

Treatment TypeFinal Decolorization (%)Chloroform Generated (ppm)
Electrochemical Treatment (10 A)990.7
Electrochemical + UV Treatment (10 A + UV)99Reduced

Note: Data shows the generation of a halogenated byproduct (chloroform) during electrochemical treatment and its reduction with the addition of UV irradiation. irjet.net

Table 4: Effect of Electrode Material on Decolouration Rate of Reactive Dyes upv.es

Anode MaterialCathode MaterialDyes TreatedDecolouration Rate
Ti/SnO₂-Sb-PtStainless SteelRemazol Black 133B, Procion Yellow H-EXLHigh

Adsorption-Based Removal and Solid-Phase Interactions

Adsorption is a widely adopted and effective method for the treatment of wastewater containing dyes, including Procion dyes, due to its cost-effectiveness and efficiency iwaponline.comrsc.org. This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent material rsc.org. A variety of adsorbents, both organic and inorganic, have been explored for their ability to remove Procion dyes from aqueous solutions aloki.hu. The effectiveness of adsorption is influenced by several factors, including the system pH, temperature, initial dye concentration, and the amount of adsorbent used iwaponline.com.

Adsorption Isotherms and Kinetics of Procion Dyes on Various Adsorbents

Adsorption isotherms are crucial for understanding the distribution of dye molecules between the liquid phase and the solid adsorbent surface at equilibrium core.ac.ukmaterresearch.com. Commonly applied models to describe the adsorption equilibrium of Procion dyes include the Langmuir and Freundlich isotherms core.ac.ukresearchgate.netresearchgate.net. The Langmuir model typically suggests monolayer coverage of dye molecules on a homogeneous adsorbent surface with a finite number of identical sites core.ac.ukmaterresearch.com. The Freundlich model, conversely, describes adsorption on heterogeneous surfaces with varying energy sites, potentially involving multilayer adsorption materresearch.com. Other models like Redlich-Peterson and Liu have also been applied to better fit experimental data for specific Procion dyes and adsorbents researchgate.netd-nb.inforesearchgate.net.

Kinetic studies provide insights into the rate and mechanism of the adsorption process aloki.hu. Pseudo-first-order and pseudo-second-order models are frequently used to analyze the adsorption kinetics of Procion dyes researchgate.netkemdikbud.go.id. The pseudo-second-order model has been reported to provide a better fit for the adsorption kinetics of several Procion dyes on various adsorbents, indicating that the adsorption rate is controlled by the chemical adsorption process involving valence forces through electron exchange or sharing researchgate.netresearchgate.netkemdikbud.go.id. Intraparticle diffusion and general-order models are also employed to further elucidate the rate-limiting steps of the adsorption process researchgate.netd-nb.info.

Research findings on the adsorption isotherms and kinetics of Procion dyes on different adsorbents are summarized in the table below:

Procion DyeAdsorbentBest Fit Isotherm Model(s)Best Fit Kinetic Model(s)Maximum Adsorption Capacity (mg/g)Reference
Procion MX-RChitosan (B1678972)Langmuir, Freundlich aloki.huresearchgate.netPseudo-second-order aloki.huresearchgate.net- aloki.huresearchgate.net
Procion Red MX-5BActivated carbon (peach pit)Liu d-nb.inforesearchgate.netGeneral-order d-nb.info297.2 d-nb.inforesearchgate.net d-nb.inforesearchgate.net
Procion Red MX-5BCommercial activated carbonLiu d-nb.inforesearchgate.netGeneral-order d-nb.info174.0 d-nb.inforesearchgate.net d-nb.inforesearchgate.net
Procion Red MX-5BCorncob activated carbonLangmuir researchgate.netPseudo-second-order researchgate.net2.86 researchgate.net researchgate.net
Procion Red MX-5BMulti-walled carbon nanotubesLangmuir rsc.orgPseudo-second-order rsc.org44.64 rsc.org rsc.org
Procion Red MX-5BBiochar (rice husk)Langmuir materresearch.comPseudo Second Order materresearch.com84.034 materresearch.com materresearch.com
Procion RedMgAl LDH/Lignin compositeLangmuir materresearch.com-74.63 materresearch.com materresearch.com
Procion Brilliant Red H-EGXLSynthetic talc (B1216)Langmuir core.ac.uk-- core.ac.uk
Procion Brilliant Red H-EGXLKaolin (B608303)Langmuir core.ac.uk-- core.ac.uk
Procion Yellow H-EXLSynthetic talcLangmuir core.ac.uk-- core.ac.uk
Procion Yellow H-EXLKaolinLangmuir core.ac.uk-- core.ac.uk
Procion Scarlet MX-GNeurospora crassa (paramorphic colonies)Langmuir nih.gov-- nih.gov
Procion Blue MX-RCotton fabrics-Pseudo-first-order (dye fixation) nih.gov- nih.gov
Reactive Black 5Mixed silica-alumina oxide (4% SiO2, 96% Al2O3)Langmuir umcs.plPseudo second-order umcs.pl47.1 umcs.pl umcs.pl

Note: Maximum adsorption capacity values are specific to the experimental conditions reported in the respective studies.

The rate of dye adsorption is often rapid in the initial stages due to the high concentration gradient and the large number of available vacant sites on the adsorbent surface umcs.pl. As adsorption progresses, the rate slows down as the remaining sites become more difficult to occupy umcs.pl.

Surface Interactions and Adsorption Mechanisms

The interaction between Procion dye molecules and the adsorbent surface is governed by various mechanisms, which can include electrostatic attraction, ion exchange, hydrogen bonding, van der Waals forces, and pore filling rsc.orgresearchgate.net. The specific mechanism is highly dependent on the chemical nature of both the dye and the adsorbent, as well as the solution conditions, particularly pH nih.govmdpi.com.

Procion dyes are reactive dyes, often containing sulfonate groups, which render them anionic core.ac.uk. Therefore, electrostatic attraction plays a significant role when the adsorbent surface carries a positive charge, which is often the case at lower pH values core.ac.uknih.gov. For instance, clay adsorbents like synthetic talc and kaolin show higher adsorption capacity for anionic Procion dyes under acidic conditions where their surface charge is more positive core.ac.uk. Similarly, the adsorption of Procion Red MX-5B onto activated carbons has been suggested to involve ion exchange mechanisms d-nb.info.

Hydrogen bonding can occur between functional groups on the dye molecule (e.g., hydroxyl, amino groups) and complementary groups on the adsorbent surface mdpi.com. Pore filling is another important mechanism, especially for porous adsorbents like activated carbon and biochar, where dye molecules diffuse into the pores and become adsorbed on the internal surfaces materresearch.comnih.gov. The pore size distribution and total pore volume of the adsorbent significantly influence the adsorption capacity through this mechanism nih.govscielo.org.ar.

Studies using techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) help to characterize the changes in the adsorbent surface before and after dye adsorption, providing evidence for the interactions and mechanisms involved researchgate.netresearchgate.netresearchgate.net.

Material-Specific Adsorption Efficiencies

The efficiency of Procion dye removal varies significantly depending on the type of adsorbent material used. Activated carbon, both commercial and derived from various biomass sources, is widely recognized for its high adsorption performance due to its large surface area and microporous structure iwaponline.comnih.gov. Activated carbon produced from peach pit showed a higher maximum removal capacity for Procion Red MX-5B compared to commercial activated carbon d-nb.inforesearchgate.net. Corncob activated carbon has also demonstrated promising results for Procion Red MX-5B removal researchgate.net.

Low-cost adsorbents derived from agricultural waste and natural materials have gained attention as sustainable alternatives iwaponline.comresearchgate.netthescipub.com. Chitosan has been found to be an efficient adsorbent for Procion MX-R aloki.huresearchgate.net. Maize silk has shown promising adsorption capacities for Reactive Blue 19 and Reactive Red 218 iwaponline.com. Porous carbons derived from alginic acid were effective in capturing various Procion dyes iwaponline.com. Treated sugarcane bagasse has also been investigated for dye removal, showing lower efficiency compared to activated carbon but potential as a low-cost option thescipub.com.

Clay adsorbents like synthetic talc and kaolin have demonstrated high removal ratios for Procion Brilliant Red H-EGXL and Procion Yellow H-EXL, particularly under acidic conditions core.ac.uk. Bentonite also showed some capacity for Procion brilliant red removal core.ac.uk.

Engineered materials such as MgAl LDH/Lignin composites and magnetic geopolymers have also been explored for Procion dye adsorption materresearch.comresearchgate.net. MgAl LDH/Lignin composites showed promising capabilities for Procion Red adsorption materresearch.com. Magnetic geopolymers were found to be effective adsorbents for Procion Red researchgate.net. Multi-walled carbon nanotubes have also shown good adsorption capacity for Procion Red MX-5B rsc.orgnih.gov. Biochar derived from rice husk proved to be an effective adsorbent for Procion Red MX-5B materresearch.com.

Interactions of Sl Procion in Advanced Systems

Mechanistic Studies of Procion Dye Interaction with Macromolecules as a Spin Probe

Reactive dyes, including the Procion series, can be utilized as labeling agents for biological macromolecules such as proteins and polysaccharides. researchgate.netunimib.itgoogle.comscience.govscience.govru.nlresearchgate.net This labeling capability suggests their potential use in mechanistic studies, possibly as or in conjunction with spin probes, although direct studies specifically detailing "SL-Procion" as a spin probe were not prominently found. Spin probes are molecules with unpaired electrons used in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics and structure. The reactive nature of Procion dyes allows for their attachment to specific sites on macromolecules, which could then be studied using EPR if a spin-carrying moiety is incorporated or the dye itself possesses paramagnetic properties or interacts with paramagnetic centers.

Binding Site Analysis and Conformational Changes (e.g., Enzyme-Ligand Interactions)

Procion dyes have been shown to interact with proteins, including enzymes. These interactions can involve binding to specific sites, sometimes mimicking the binding of natural ligands. ru.nlresearchgate.net For instance, certain reactive dyes, including Procion dyes, have been observed to bind to the dinucleotide fold, a common structural motif found in many enzymes that interacts with nucleotide cofactors. ru.nl This binding can occur through a combination of hydrophobic and electrostatic interactions, as well as pseudoaffinity associations with ligand-binding sites. researchgate.net

The binding of Procion dyes to macromolecules can induce conformational changes. Studies involving the binding of Procion Green H-4G to yeast hexokinase, for example, demonstrated characteristic spectral changes upon binding, indicating alterations in the enzyme's conformation. researchgate.net The presence of magnesium ions was also found to promote the binding of this specific Procion dye to hexokinase immobilized on agarose, further highlighting the specificity and conditions influencing these interactions. researchgate.net

Competitive Binding Dynamics

The interaction of Procion dyes with protein binding sites often involves competitive dynamics, particularly when the dye mimics a natural ligand. In affinity chromatography, where immobilized reactive dyes are used to purify proteins, the binding of the target protein to the dye can be modulated or reversed by introducing competing molecules that have a higher affinity for the protein's binding site. ru.nlresearchgate.net For example, elution of yeast hexokinase bound to immobilized Procion Green H-4G could be achieved by the omission of magnesium ions or the inclusion of MgATP or D-glucose, which compete for the enzyme's active site. researchgate.net This competitive binding behavior is fundamental to the separation and purification strategies employing reactive dye affinity chromatography.

Covalent Bonding of Procion Dyes to Cellulosic Substrates

A defining characteristic of Procion dyes is their ability to form stable covalent bonds with cellulosic fibers, such as cotton. sustainability-directory.comupc.edumfa.orgalphachisigma.orgbris.ac.ukscribd.comresearchgate.netscribd.comchimia.chkvmwai.edu.inresearchgate.netethz.ch This chemical linkage is the basis for their excellent wash fastness and durability compared to dyes that rely solely on physical adsorption. sustainability-directory.comupc.edumfa.orgbris.ac.ukresearchgate.netscribd.com The development of Procion dyes by ICI in 1956 marked a significant advancement in textile coloration, particularly for cotton, where achieving high wet fastness had previously been challenging. sustainability-directory.comupc.edumfa.org

Chemical Reactivity Towards Hydroxyl Groups

The covalent bonding of Procion dyes to cellulose (B213188) occurs through a reaction between the reactive group on the dye molecule and the hydroxyl (-OH) groups present in the cellulose polymer chains. sustainability-directory.comalphachisigma.orgbris.ac.ukresearchgate.netresearchgate.net This reaction is typically carried out in an alkaline environment. The alkali facilitates the deprotonation of the hydroxyl groups in cellulose, converting them into more nucleophilic cellulosate anions (Cellulose-O⁻). sustainability-directory.comalphachisigma.orgbris.ac.ukresearchgate.net

Procion dyes commonly feature reactive groups such as dichlorotriazine or monochlorotriazine rings. These electron-deficient rings are susceptible to nucleophilic attack. The cellulosate anion acts as a nucleophile, attacking a carbon atom on the triazine ring, leading to the displacement of a leaving group, typically a chloride ion. alphachisigma.orgbris.ac.uk This reaction is an aromatic nucleophilic substitution (SNAr) and results in the formation of a stable ether linkage between the dye molecule and the cellulose fiber. sustainability-directory.comalphachisigma.orgbris.ac.uk

Fixation Efficiency and Exhaustion Principles

The dyeing process with Procion dyes on cellulose involves two main stages: exhaustion and fixation. sustainability-directory.com Exhaustion is the process where the dye molecules transfer from the dye bath onto the fiber surface. This stage is often promoted by the addition of electrolytes, such as sodium chloride, which help to overcome the repulsive negative charges between the dye anions and the negatively charged fiber surface in aqueous solution. sustainability-directory.com

Fixation is the subsequent stage where the covalent bond formation between the dye and the fiber takes place under alkaline conditions. sustainability-directory.comalphachisigma.orgbris.ac.ukresearchgate.net The efficiency of this fixation is crucial for achieving deep and fast shades. However, a competing side reaction is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions in the alkaline dye bath instead of the cellulose hydroxyl groups. sustainability-directory.comalphachisigma.orgbris.ac.ukchimia.chethz.chresearchgate.net This hydrolyzed dye is unable to form a covalent bond with the fiber, leading to a loss of dye and reduced fixation efficiency. bris.ac.ukchimia.chethz.ch

Factors influencing fixation efficiency include pH, temperature, dyeing time, the specific type and reactivity of the dye's reactive group, and the concentrations of dye and alkali. sustainability-directory.comchimia.chethz.chresearchgate.net Higher temperatures and stronger alkaline conditions can increase the rate of fixation but also increase the rate of hydrolysis. sustainability-directory.comalphachisigma.orgbris.ac.ukresearchgate.net Strategies to optimize fixation efficiency include careful control of dyeing parameters and the design of reactive dyes with optimized reactivity and reduced susceptibility to hydrolysis, such as bifunctional dyes that have a higher probability of reacting with the fiber. sustainability-directory.com Typical fixation yields for Procion dyes on cellulose can range from 60% to 85%, with the remainder lost primarily due to hydrolysis. ethz.ch

Interaction with Inorganic and Hybrid Materials (e.g., Nanoparticles, Metal Oxides)

Procion dyes have also been investigated for their interactions with various inorganic and hybrid materials. These interactions are relevant in areas such as wastewater treatment, where inorganic materials are used for the adsorption or catalytic degradation of dyes, and in the development of composite materials.

In the context of wastewater treatment, inorganic materials like titanate nanotubes and metal oxides, including TiO₂, have been employed as photocatalysts for the degradation of reactive dyes, including Procion dyes, under UV or visible light irradiation. researchgate.netacs.org Studies have explored the factors influencing the efficiency of this photocatalytic degradation, such as the type and amount of catalyst, pH, and light conditions. researchgate.net For example, titanate nanotubes calcined at specific temperatures showed high efficiency in removing Procion MX 032 through photocatalytic oxidation. researchgate.net

Procion Red has also been used in biosorption studies, where biological materials or materials modified with biological components are used to adsorb dyes from aqueous solutions. sigmaaldrich.comchemicalbook.com This indicates an affinity of the dye for certain surfaces, which can be exploited for removal or other applications.

Surface Chemistry and Adsorption Phenomena

The surface chemistry and adsorption behavior of Procion reactive dyes are critical to their application, particularly in textile dyeing and wastewater treatment. Adsorption is the process where molecules accumulate on a surface, driven by various forces including van der Waals forces (physisorption) or chemical bonds (chemisorption) nih.govguidechem.com. Procion dyes, being reactive dyes, are designed to form covalent bonds with fibers, primarily cellulosic materials, which is a key aspect of their surface interaction and leads to excellent color fastness guidechem.cominvivochem.cnuni.lu.

Studies on the adsorption of Procion dyes on various materials highlight the influence of factors such as temperature, pH, and the nature of the adsorbent surface. For instance, research on the adsorption of Procion Red and Acid Green dyes on a magnetic geopolymer adsorbent demonstrated that the adsorption mechanism involved physical interactions, with calculated adsorption energies for the Procion Red system ranging from 8.55 to 14.77 kJ/mol fishersci.com. This indicates physisorption plays a significant role in their uptake by certain materials. The parameter 'n', representing the captured amount of dye molecules per active site, was found to be lower for Procion Red adsorption compared to Acid Green on the magnetic geopolymer, suggesting differences in adsorbate affinity for the adsorbent's surface functionalities fishersci.com.

Adsorption isotherms are commonly used to describe the equilibrium relationship between the amount of adsorbate adsorbed on the surface and the concentration of the adsorbate in the bulk solution at a constant temperature nih.govuni-freiburg.de. While specific isotherms for a compound explicitly named "this compound" are not available, studies on Procion dyes utilize these models to understand the adsorption process. The extent of adsorption is often expressed as the amount of adsorbate per unit mass of adsorbent wikipedia.org.

The surface properties of the adsorbent, such as surface area and porosity, significantly influence the extent of adsorption wikipedia.org. Materials with larger surface areas and higher porosity generally exhibit greater adsorption capacity wikipedia.org. This is relevant in the context of using materials for the removal of Procion dyes from wastewater, where adsorbents like activated charcoal or geopolymers are employed guidechem.comfishersci.com.

Table 1: Adsorption Energies for Procion Red on Magnetic Geopolymer

SystemAdsorption Energy (kJ/mol)Interaction Type
Procion Red - Magnetic Geopolymer8.55 - 14.77Physical
Acid Green - Magnetic Geopolymer18.55 - 29.14Physical

Data derived from research on magnetic geopolymer adsorbents fishersci.com.

The interaction of Procion dyes with surfaces can also be influenced by the presence of other substances, which can compete for adsorption sites wikipedia.org.

Role in Composite Material Formation

Procion reactive dyes play a significant role in the formation and functionalization of composite materials, primarily in the textile industry where they form a permanent bond with cellulosic fibers like cotton and linen invivochem.cnuni.lu. This reaction creates a composite material where the dye molecules are chemically integrated into the fiber structure, resulting in washfast and permanent coloration invivochem.cnuni.lu. The formation of a strong covalent bond between the dye and the fiber is a defining characteristic of reactive dyes and distinguishes them from dyes that rely solely on adsorption or mechanical entrapment guidechem.cominvivochem.cn.

Beyond traditional textiles, Procion dyes are also relevant in the development of composite materials for applications such as wastewater treatment. Various composite adsorbents have been explored for their ability to remove dyes, including Procion variants, from aqueous solutions fishersci.comsci-toys.com. For example, magnetic geopolymer-based adsorbents have been utilized for the adsorption of Procion Red fishersci.com. These composite materials combine the porous structure and cation exchange properties of geopolymers with magnetic properties for easier separation after adsorption fishersci.com.

Research findings indicate that the efficiency of dye removal by composite materials can be influenced by the composite's structure, surface area, and the chemical interactions between the dye and the composite components fishersci.com. Studies on the photocatalytic degradation of azo dyes, including Procion Red MX-5B, using composite materials of TiO2 and molecular sieves further illustrate the use of composites in treating dye-containing wastewater sci-toys.com. Graphene-oxide/metal-organic framework composites have also been reviewed for their potential in removing dyes like Procion Red MX-5B from wastewater.

The integration of Procion dyes into materials, whether through covalent bonding in textiles or adsorption onto composite structures for environmental remediation, highlights their importance in creating functional composite systems. The specific interactions at the interface between the dye molecule and the matrix material dictate the performance and properties of the resulting composite.

Table 2: Examples of Composite Materials Used with Procion Dyes

Composite Material TypeApplication AreaRelevant Procion Dyes MentionedKey Interaction Mechanism
Cellulosic Fibers (Textiles)Coloration of FabricsProcion MX, Procion Red, Procion HEXL variants invivochem.cnuni.luCovalent Bonding
Magnetic GeopolymersWastewater TreatmentProcion Red fishersci.comPhysical Adsorption
TiO2 and Molecular Sieves CompositesPhotocatalytic DegradationProcion Red MX-5B sci-toys.comPhotocatalysis/Adsorption
Graphene-Oxide/Metal-Organic Framework CompositesWastewater TreatmentProcion Red MX-5BAdsorption

These examples demonstrate the diverse applications of composite materials involving Procion dyes, leveraging their specific interaction characteristics with different matrix materials.

Theoretical and Computational Studies of Sl Procion and Procion Dyes

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for probing the intrinsic properties of dye molecules at the atomic and electronic level. These methods provide crucial information about molecular geometry, electronic distribution, and energy levels, which are essential for understanding their chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and ground state properties of molecules. For Procion dyes, DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and charge distributions. atamankimya.comscribd.comCurrent time information in Sebastian County, US. These parameters are vital for understanding the inherent stability and potential reaction sites within the dye molecule. DFT is based on the principle that the ground state properties of a many-electron system are uniquely determined by its electron density. atamankimya.com This allows for the calculation of properties such as dipole moments, which can help explain the influence of solvent on dye behavior. atamankimya.com Studies on various Procion dyes have utilized DFT to analyze their electronic structure and predict ground state characteristics relevant to their application and environmental fate. scribd.comCurrent time information in Sebastian County, US.

Excited State Calculations for Spectroscopic Interpretation

Understanding the color properties of dyes requires investigating their excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to calculate the properties of excited states and interpret spectroscopic data, particularly UV-Visible absorption spectra. atamankimya.comscribd.com By calculating the energy differences between the ground and excited states, TD-DFT can predict the absorption maxima (λmax) of dyes, which directly relates to their perceived color. atamankimya.com These calculations can also provide information about the nature of electronic transitions, such as π-π* or n-π* transitions, which are responsible for light absorption in dye molecules. atamankimya.com Furthermore, TD-DFT can be used to calculate the dipole moments of excited states, aiding in the understanding of solvatochromism, the phenomenon where the color of a dye changes with the polarity of the solvent. atamankimya.com Studies have applied TD-DFT to Procion dyes to investigate their excited-state properties and correlate theoretical predictions with experimental spectroscopic observations. scribd.com

Molecular Dynamics Simulations of SL-Procion in Solution

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in complex environments like solutions. These simulations are essential for understanding how dye molecules interact with solvent molecules and how their conformation and flexibility are affected.

Conformational Analysis and Rotational Freedom

MD simulations can explore the conformational space available to a Procion dye molecule in solution, revealing its preferred conformations and the extent of its rotational freedom around single bonds. This is important because the shape and flexibility of a dye molecule can influence its interactions with fibers or other molecules. While specific MD studies on the conformational analysis and rotational freedom of "this compound" were not found, MD simulations have been applied to study the behavior of other dye systems in solution, demonstrating the applicability of this technique to understanding the dynamic properties of dye molecules. scribd.com

Ligand-Macromolecule Docking Simulations

Procion dyes are known to interact with various macromolecules, including proteins and polysaccharides, particularly in applications like textile dyeing and affinity chromatography. Ligand-macromolecule docking simulations can predict the preferred binding sites and orientations of a dye molecule when it interacts with a larger biological or polymeric structure. These simulations can estimate the binding affinity and provide details about the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that stabilize the complex. Computational chemistry, including docking studies, can aid in the design of modified dye-ligands with increased specificity for target macromolecules in applications such as protein purification. Studies have utilized docking simulations to investigate the interactions between Procion dyes and proteins, providing a theoretical basis for their use in techniques like dye-ligand affinity chromatography.

Modeling of Reaction Pathways and Transition States

Modeling reaction pathways and transition states using computational methods is crucial for understanding the chemical reactivity of Procion dyes, particularly their covalent bonding with fibers.

Procion dyes are reactive dyes that form covalent bonds with nucleophilic groups on fibers, such as the hydroxyl groups in cellulose (B213188). atamankimya.comCurrent time information in Sebastian County, US. Computational methods can be used to model the reaction mechanisms involved, including the identification of transition states and the calculation of activation energies. This provides insights into the feasibility and kinetics of the dyeing reaction. For instance, the reaction of Procion dyes with cellulosic fibers under alkaline conditions typically involves an aromatic nucleophilic substitution process. atamankimya.comCurrent time information in Sebastian County, US. Computational studies can help elucidate the step-by-step reaction pathway, the role of catalysts or reaction conditions, and the stability of intermediates and transition states. While specific modeling studies for "this compound" were not identified, computational chemistry techniques are generally applicable to studying the reaction mechanisms of reactive dyes, providing a theoretical framework for understanding their covalent fixation to various substrates.

Predictive Modeling for Degradation Pathways

Predictive modeling plays a crucial role in understanding and forecasting the degradation pathways of complex organic molecules like Procion dyes, including compounds such as this compound. These computational approaches complement experimental studies by providing insights into reaction mechanisms, kinetics, and the influence of various environmental factors on degradation processes. The aim is to develop models that can accurately predict the fate of these dyes in different environments, aiding in the design of effective treatment strategies and assessing potential environmental impacts.

Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, ab initio methods, and Computational Fluid Dynamics (CFD) modeling, are employed to study dye degradation researchgate.net. These methods can help elucidate initial degradation steps, identify intermediate products, and determine the most likely reaction pathways. For instance, studies have investigated the one-electron oxidation and reduction of dye chromophores, recognizing these as frequent initial steps in dye degradation acs.org. Understanding the structure of the initially formed radicals is considered crucial for comprehending the mechanistic pathway of dye bleaching acs.org.

Predictive models often focus on various degradation processes, including photocatalysis, biodegradation, and advanced oxidation processes. For photocatalytic degradation, models can predict the influence of parameters such as initial dye concentration, catalyst loading, and light intensity on degradation efficiency mdpi.com. Response Surface Methodology (RSM), often coupled with experimental design techniques like Central Composite Design (CCD), is a common approach for developing quadratic models that predict dye removal percentages based on these parameters mdpi.com. Such models have shown good agreement with experimental values, indicating their validity within the studied parameter space mdpi.com.

Biodegradation pathways can also be investigated using in silico simulations, such as molecular docking studies, to understand the interaction between dyes and microbial enzymes like laccase and azoreductase nih.govjneonatalsurg.comnih.gov. These simulations can help explain variations in degradation efficiency observed experimentally for different dye structures nih.gov. For example, weak binding affinity or deficiency in hydrogen bonding interactions between a dye and the active site of an enzyme can be responsible for low degradation efficiency nih.gov.

Furthermore, mathematical prediction models are increasingly used in waste management to forecast the behavior of organic pollutants during catalytic degradation rsc.org. Machine learning techniques have significantly improved these predictive models, which are essential for enhancing the efficiency of wastewater treatment strategies rsc.org. These models can forecast the photocatalytic degradation of various organic pollutants, including dyes rsc.org.

Predictive modeling can also be applied to forecast the lifetime and stability of reactive dyes under different conditions, such as thermal stress or light exposure ijcce.ac.iraalto.fi. Kinetic parameters derived from experimental data, such as thermogravimetric analysis (TGA), can be used in conjunction with models like the Coats-Redfern integral method or the Flynn-Wall-Ozawa equation to predict dye lifetimes at various temperatures ijcce.ac.ir.

Detailed research findings from predictive modeling studies often include:

Identification of Degradation Intermediates: Computational models can predict the structures of intermediate products formed during the breakdown of dyes under specific conditions. For instance, studies on the photoassisted electrochemical degradation of Reactive Blue 4 identified aromatic molecules like 1,3-indanone, phthalic anhydride, phthalide, phthalimide, and benzoic acid as intermediates, which further degrade into short-chain aliphatic acids scielo.br. Mass spectrometry-based metabolite tracking, guided by predictive insights, can provide direct insights into the molecular breakdown of complex pollutants jneonatalsurg.com.

Kinetic Parameters: Predictive models can determine kinetic parameters such as reaction rates, rate coefficients, and activation energies for different degradation steps. For example, photocatalytic degradation often follows pseudo-first-order kinetics ijcce.ac.irjwent.net.

Influence of Environmental Factors: Modeling can predict how factors like pH, temperature, catalyst concentration, and light intensity affect the degradation rate and pathways mdpi.comacs.org. Studies have shown that pH significantly influences Fenton oxidation processes by affecting hydroxyl radical generation and ferrous ion concentration researchgate.net. Temperature also directly influences fungal decolorization/degradation, with optimal ranges for different fungal groups biotechnologia-journal.org.

Degradation Pathways: Computational studies help propose detailed degradation pathways, illustrating the sequence of reactions leading to the mineralization of the dye. These pathways often involve the cleavage of chromophoric groups, such as azo bonds, followed by further breakdown of aromatic intermediates into simpler molecules nih.govtandfonline.com.

Data Tables

Predictive modeling studies often generate data that can be summarized in tables to illustrate the model's performance and the predicted outcomes under different conditions. Below are examples of hypothetical data tables that might result from predictive modeling studies on the degradation of this compound and other Procion dyes.

Table 1: Predicted Degradation Efficiency of this compound under Varying Conditions (Hypothetical Data)

Degradation MethodCondition 1 (e.g., pH, Catalyst Conc.)Condition 2 (e.g., Temperature, Light Intensity)Predicted Degradation Efficiency (%)
PhotocatalysispH 6.0, 0.5 g/L TiO₂UV Irradiation (X mW/cm²)85
Biodegradation (Enzymatic)Enzyme Concentration Y U/mL30 °C70
Advanced Oxidation (Fenton)pH 3.0, Fe²⁺:H₂O₂ Ratio ZRoom Temperature95

Table 2: Predicted Kinetic Parameters for this compound Degradation (Hypothetical Data)

Degradation MethodKinetic Model AssumptionPredicted Rate Constant (k)Predicted Half-Life (t₁/₂)
PhotocatalysisPseudo-First Order0.XX min⁻¹YY minutes
BiodegradationFirst Order0.ZZ h⁻¹WW hours

Table 3: Predicted Major Degradation Products of this compound (Hypothetical Data)

Degradation MethodPredicted Initial ProductsPredicted Final Products (Partial Mineralization)
PhotocatalysisAromatic Amines, Hydroxylated Derivatives researchgate.netShort-Chain Aliphatic Acids scielo.br
Biodegradation (Anaerobic)Aromatic Amines nih.gov-
Biodegradation (Aerobic)Cleaved Azo Products tandfonline.comCO₂, H₂O, Inorganic Ions tandfonline.com

These tables represent the types of quantitative and qualitative data that predictive modeling studies aim to produce, offering valuable insights into the degradation behavior of dyes like this compound under various treatment scenarios.

Emerging Research Directions and Advanced Applications of Sl Procion Chemistry

Advanced Materials Science Applications of Procion Dye Derivatives

Procion dyes, particularly the Procion MX series, are well-established in materials science for their use in dyeing natural fibers like cotton, linen, wool, and silk, forming permanent covalent bonds sciencebuddies.orgalphachisigma.orgdtcrafts.co.ukjacquardproducts.comvivid-element.comjacquardproducts.comtodyefor.co.ukdyeman.com. Beyond traditional textile applications, research is exploring Procion dye derivatives in more advanced materials contexts. Emerging fields include their potential use in functional textile processing, food pigments, and dye-sensitized solar cells medchemexpress.com.

Furthermore, Procion dyes have been investigated for their influence on the properties of other materials. For instance, doping diglycine-phthalic acid single crystals with Procion Red dye has been studied for its impact on their structural, dielectric, and optical properties, with a view towards nonlinear optical applications researchgate.net.

A notable advanced application is the use of Procion Red chemically bonded to PGMA (poly(glycidyl methacrylate)) microspheres as detection markers in lateral flow immunoassays (LFIAs). This approach has demonstrated comparable or superior in vitro detection performance compared to traditional colloidal gold nanoparticles or dye-swollen polystyrene microspheres. The chemical bonding allows for a higher dye loading capacity and superior stability, retaining over 95% of extinction performance after several months. These microspheres have shown potential for developing high-sensitivity LFIA strips with low detection limits, as evidenced in SARS-CoV-2 antigen detection where sensitivity reached 0.025 ng/mL rsc.org.

Innovations in Environmental Remediation Technologies Utilizing Procion Dye Degradation Principles

The environmental persistence and toxicity of reactive dyes, including Procion dyes, in wastewater from the textile industry pose significant challenges iwaponline.comrsc.orgnih.govtandfonline.comnih.gov. Consequently, substantial research focuses on developing effective technologies for their degradation and removal. Various advanced oxidation processes (AOPs) and biological methods have shown promise.

Advanced Oxidation Processes (AOPs) leverage the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down dye molecules unsri.ac.idresearchgate.net. Studies have explored the degradation of Procion dyes using:

Ultrasound Combined with Oxidants: Ultrasonic cavitation coupled with oxidants like H₂O₂, Fenton reagent (H₂O₂/Fe²⁺), NaOCl, and potassium persulphate (KPS) has been investigated for degrading dyes such as Procion Golden Yellow H-R. The combination of ultrasonic cavitation with KPS demonstrated high degradation efficiency mdpi.com.

Fenton and Photo-Fenton Processes: The Fenton-TiO₂ method has been applied to the degradation of Procion Red, achieving high color and COD degradation under optimized conditions unsri.ac.idresearchgate.net. The use of synthesized Fe₂O₃ nanoparticles as a source of Fenton's reagent under UV radiation has also been studied for the removal of Procion Blue MX-7RX from textile wastewater, showing significant dye and COD reduction rsc.org.

Electrochemical Advanced Oxidation Processes (EAOPs): Technologies based on diamond anodes, including electrolysis and electro-irradiated methods (photoelectrolysis and sonoelectrolysis), have been explored for the treatment of wastewater containing Procion Red MX-5B. These methods have shown effectiveness in dye removal and total mineralization of organic matter, with photoelectrolysis being particularly efficient nih.gov.

Ozonation: Ozonation, sometimes combined with H₂O₂, has been used for the degradation of Procion Blue reactive dye, following pseudo-first order kinetics ut.ac.ir.

Photocatalysis: ZnAl₂O₄ spinel has been investigated as a photocatalyst for Procion Red degradation under UV irradiation, demonstrating complete degradation under specific conditions scielo.org.ar.

Biological methods, often considered environmentally friendly and cost-effective alternatives to physicochemical treatments, are also being developed. Microorganisms such as bacteria (e.g., Pseudomonas stutzeri) and fungi (e.g., Aspergillus niger, Phanerochaete chrysosporium) have shown the ability to decolorize and degrade Procion dyes through enzymatic activity nih.govnih.govbiotech-asia.orgresearchgate.net. Adsorption techniques using materials like chitosan (B1678972) and clay adsorbents are also being explored for removing Procion dyes from wastewater aloki.hucore.ac.uk.

The efficiency of these degradation methods can be influenced by various parameters, including dye concentration, catalyst concentration, reaction time, pH, and temperature. The following table summarizes some reported degradation efficiencies for specific Procion dyes using different methods:

DyeMethodConditionsDegradation EfficiencySource
Procion Golden Yellow H-RUltrasound + KPSOptimized conditions97.5% mdpi.com
Procion RedFenton-TiO₂150 ppm dye, 0.4% TiO₂, 20 min98.67% (color) unsri.ac.idresearchgate.net
Procion Blue MX-7RXPhoto-Fenton (Fe₂O₃ NPs + UV + H₂O₂)Optimized conditions (e.g., F1 nanoparticles)83% (dye), 88% (COD) rsc.org
Procion Red MX-5BPhotoelectrolysis (Diamond electrodes)Optimized conditionsEfficient degradation nih.gov
Procion BlueOzonation + H₂O₂60 mg/L dye, initial pH 10, 5 g/L H₂O₂92% ut.ac.ir
Procion RedPhotocatalysis (ZnAl₂O₄ + UV)130 mg/L dye, 1 g/L catalyst, 120 min100% scielo.org.ar
Procion Red—H3BMicrobial (Pseudomonas stutzeri SPM-1)50 mg/L dye, pH 8, 32°C, 20 hComplete decolorization nih.govresearchgate.net
Procion Brilliant RedFungal (P. chrysosporium RP-78)Specific conditions70% biotech-asia.org
Procion Navy BlueFungal (P. chrysosporium RP-78)Specific conditions62% biotech-asia.org
Procion YellowFungal (P. chrysosporium RP-78)Specific conditions53% biotech-asia.org

Note: Degradation efficiencies and optimal conditions vary depending on the specific dye structure and the method employed.

Future Perspectives in Procion Dye Chemical Biology and Biophysical Research

The application of Procion dyes extends into chemical biology and biophysical research, primarily through their use as tools for studying biological systems and molecules. As mentioned earlier, dyes are broadly utilized in biological experiments for various visualization and analytical purposes medchemexpress.com.

While specific studies on "SL-Procion" in this context are not detailed in the provided results, the reactive nature of Procion dyes makes them suitable candidates for covalent labeling of biomolecules, which is a fundamental technique in chemical biology and biophysics. Research on enhancing enzyme stability and functionality through covalent modification, potentially involving Procion dyes, has been noted dntb.gov.ua.

The development of Procion Red chemically bonded PGMA microspheres for lateral flow immunoassays represents a significant step in applying Procion dye chemistry to biophysical detection methods. These microspheres act as stable and sensitive markers for the detection of biomolecules, demonstrating the potential of Procion dye derivatives in diagnostic and bioanalytical applications rsc.org. This area holds promise for the development of novel biosensors and diagnostic tools.

Q & A

Basic Research Questions

Q. How to formulate a research question on SL-Procion’s mechanism of action?

  • Methodological Answer : Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome). For example:

  • Population/Problem: this compound’s chemical reactivity in aqueous environments.
  • Intervention: pH modulation or temperature variation.
  • Outcome: Quantify reaction kinetics or byproduct formation.
    Ensure the question is specific, avoids vague terminology, and addresses gaps identified in literature reviews .

Q. What are the key considerations in designing experiments to study this compound’s physicochemical properties?

  • Methodological Answer :

  • Control Variables : Standardize solvents, temperature, and purity thresholds (e.g., HPLC ≥95%).
  • Replication : Include triplicate measurements for critical parameters (e.g., spectroscopic absorbance).
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including deviations and troubleshooting steps .
  • Instrument Calibration : Validate equipment (e.g., NMR, LC-MS) with reference standards before data collection .

Q. How to ensure reproducibility in this compound synthesis methods?

  • Methodological Answer :

  • Stepwise Protocols : Provide exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients).
  • Supporting Information : Use supplementary files to share raw spectral data (e.g., IR peaks at 1650 cm⁻¹ for carbonyl groups) or crystallography details .
  • Peer Validation : Collaborate with independent labs to replicate synthesis under blinded conditions .

Advanced Research Questions

Q. How to address contradictory data in this compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Root-Cause Analysis : Apply triangulation by cross-verifying results via multiple techniques (e.g., comparing HPLC purity data with kinetic assays).
  • Contextual Factors : Assess environmental variables (e.g., atmospheric oxygen levels affecting oxidation) or instrument sensitivity thresholds .
  • Contradiction Frameworks : Use dialectical analysis to identify the "principal contradiction" (e.g., competing reaction pathways under acidic vs. alkaline conditions) and prioritize dominant factors .

Q. What advanced statistical methods are suitable for analyzing this compound’s interaction dynamics with biological targets?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., binding affinity across 20 protein targets).
  • Bayesian Modeling : Quantify uncertainty in dose-response curves or IC₅₀ values.
  • Machine Learning : Train models to predict this compound’s bioactivity using features like molecular descriptors (e.g., LogP, polar surface area) .

Q. How to integrate multi-omics data to study this compound’s biological pathways?

  • Methodological Answer :

  • Data Harmonization : Use platforms like KNIME or Galaxy to align transcriptomic, proteomic, and metabolomic datasets.
  • Pathway Enrichment Tools : Apply DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., apoptosis or oxidative stress).
  • Validation : Confirm in silico findings with CRISPR-based gene knockout experiments .

Data Presentation and Validation

Q. How to present conflicting results in this compound studies while maintaining academic rigor?

  • Methodological Answer :

  • Transparent Reporting : Use tables to juxtapose contradictory findings (e.g., catalytic efficiency under different conditions) and annotate potential confounders.
ConditionCatalytic Efficiency (kcat/s⁻¹)Observed Discrepancy
pH 7.02.3 ± 0.4Higher ionic strength
pH 9.01.1 ± 0.2Precipitate formation
  • Limitations Section : Explicitly discuss methodological constraints (e.g., detection limits of assays) .

Ethical and Collaborative Considerations

Q. How to design collaborative studies on this compound while minimizing bias?

  • Methodological Answer :

  • Blinded Experiments : Assign coding to samples (e.g., this compound batches labeled A–E) to prevent confirmation bias.
  • Pre-registration : Share study protocols on platforms like Open Science Framework before data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.